2-(4-butyl-2,3-dioxopiperazin-1-yl)-N-cyclooctyl-2-phenylacetamide
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Description
- The compound is a semi-synthetic cephalosporin derivative, related to compounds like 7 beta-[D-2-(aryl)-2-[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonylamino]acetamido]-7 alpha-formamidocephalosporins, known for their antibacterial activity against both Gram-positive and Gram-negative bacteria (Branch et al., 1987).
Synthesis Analysis:
- The synthesis involves the reaction of 1-phenylpiperazine with 2-chloro-N-(pyrazin-2-yl)acetamide in the presence of sodium hydroxide (Nayak et al., 2014).
Molecular Structure Analysis:
- The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, NMR (both ^1H and ^13C), mass spectrometry, and elemental analysis (Yele et al., 2021).
Chemical Reactions and Properties:
- Compounds in this class exhibit reactions typical for cephalosporins and piperazine derivatives, and they have been studied for their antibacterial activities (Branch et al., 1987).
Physical Properties Analysis:
- The physical properties such as solubility, melting points, and crystalline structure can be inferred from related studies on similar cephalosporin derivatives (Yele et al., 2021).
Chemical Properties Analysis:
- The chemical properties, including reactivity with different agents, stability under various conditions, and chemical transformations, can be studied through the synthesis and reactivity patterns observed in related compounds (Weigl & Wünsch, 2002).
Mechanism of Action
Safety and Hazards
This compound is classified as an Eye Irritant (category 2) and Skin Irritant (category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include “P305 + P351 + P338”, which means if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
2-(4-butyl-2,3-dioxopiperazin-1-yl)-N-cyclooctyl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O3/c1-2-3-16-26-17-18-27(24(30)23(26)29)21(19-12-8-7-9-13-19)22(28)25-20-14-10-5-4-6-11-15-20/h7-9,12-13,20-21H,2-6,10-11,14-18H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIQVLZOFVFKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(C(=O)C1=O)C(C2=CC=CC=C2)C(=O)NC3CCCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-butyl-2,3-dioxopiperazin-1-yl)-N-cyclooctyl-2-phenylacetamide |
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